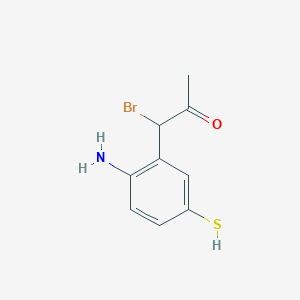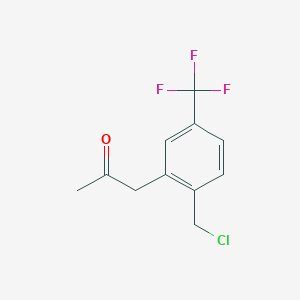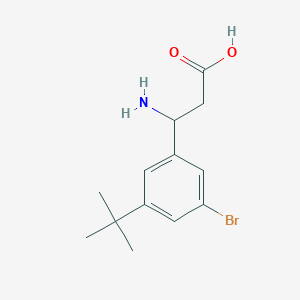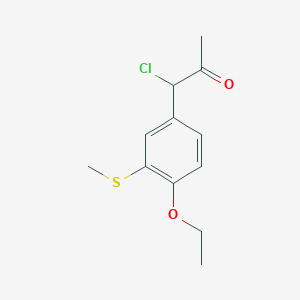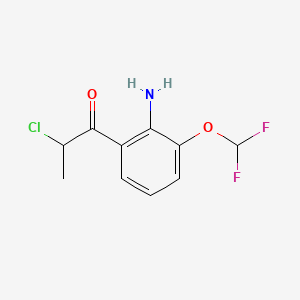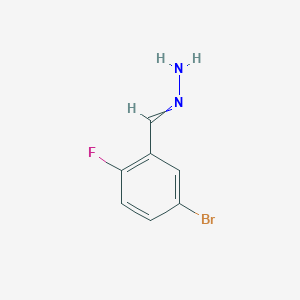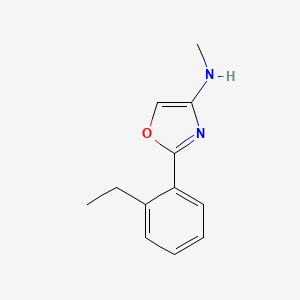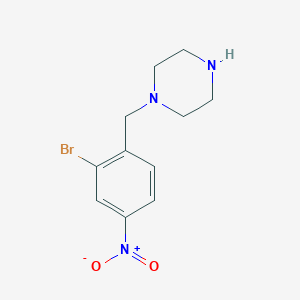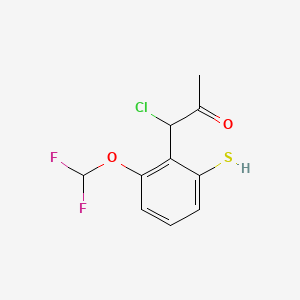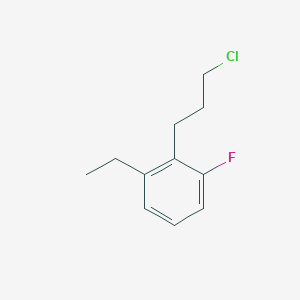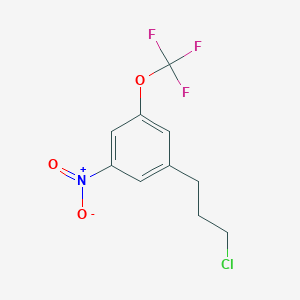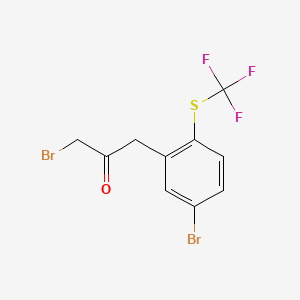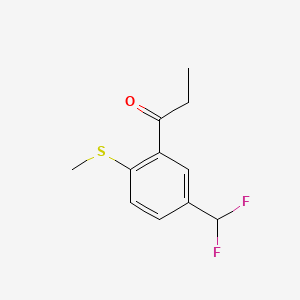
1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H12F2OS. This compound is characterized by the presence of a difluoromethyl group and a methylthio group attached to a phenyl ring, along with a propanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(methylthio)benzaldehyde and difluoromethyl ketone.
Reaction Conditions: The key steps involve the formation of the difluoromethyl group and its subsequent attachment to the phenyl ring. This is often achieved through a series of reactions including halogenation, nucleophilic substitution, and condensation reactions.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products: The major products of these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The pathways affected by this compound can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Effects: The effects of these interactions can result in changes in cellular processes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one and 1-(3-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one share structural similarities.
Uniqueness: The presence of the difluoromethyl group at the 5-position and the methylthio group at the 2-position of the phenyl ring distinguishes it from its analogs. This unique arrangement can result in different chemical reactivity and biological activity.
Comparison: Compared to its analogs, this compound may exhibit distinct properties such as higher stability, different solubility, and unique biological effects.
Eigenschaften
Molekularformel |
C11H12F2OS |
|---|---|
Molekulargewicht |
230.28 g/mol |
IUPAC-Name |
1-[5-(difluoromethyl)-2-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H12F2OS/c1-3-9(14)8-6-7(11(12)13)4-5-10(8)15-2/h4-6,11H,3H2,1-2H3 |
InChI-Schlüssel |
GJKNZNMMXCOUPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=CC(=C1)C(F)F)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



